![molecular formula C7H10O B14324093 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 110411-18-2](/img/structure/B14324093.png)
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the formation of self-assembled monolayers of (3-aminopropyl) triethoxysilane on a Si–OH surface, followed by bonding of the EHDA monomer to the Si-APTES surface .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes mentioned above can be scaled up for industrial applications, particularly the catalytic hydrogenation method, which is commonly used in large-scale chemical synthesis.
化学反应分析
Types of Reactions: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cationic polymerization reactions to form crosslinked insoluble thermosets .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen for catalytic hydrogenation, metallic sodium for isomerization, and various catalysts for polymerization reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, cationic polymerization can yield crosslinked thermosets, while oxidation and reduction reactions can produce various functionalized derivatives of the compound.
科学研究应用
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has been investigated for its potential as a drug candidate against the COVID-19 virus. Studies have shown that hydrazones derived from this compound exhibit promising binding energies with the main protease of COVID-19, making them potential inhibitors . Additionally, this compound can be used as a silane-based coupling agent to functionalize various substrates and improve the dispersion of nanoparticles .
作用机制
The mechanism of action of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene in biological systems involves its interaction with specific molecular targets. For instance, in the context of COVID-19, the compound’s derivatives inhibit the main protease by cleaving viral polyproteins at specific sites, thereby preventing the replication and assembly of new viral particles .
相似化合物的比较
Similar Compounds:
- 7-Oxabicyclo[4.1.0]heptane
- 7-Oxabicyclo[2.2.1]heptane
- 6-Oxabicyclo[3.1.0]hexane
Uniqueness: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific structural features and the presence of a methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in drug development and material science.
属性
CAS 编号 |
110411-18-2 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
3-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-5-2-3-6-7(4-5)8-6/h2,6-7H,3-4H2,1H3 |
InChI 键 |
YLBCNQXOLMLODK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2C(C1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



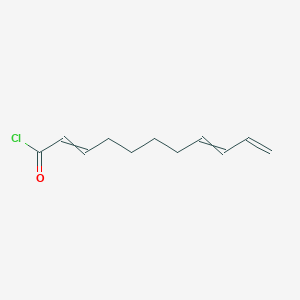


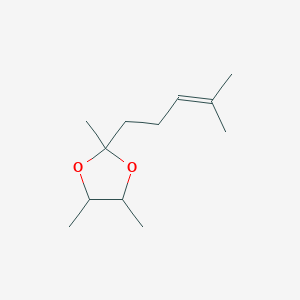
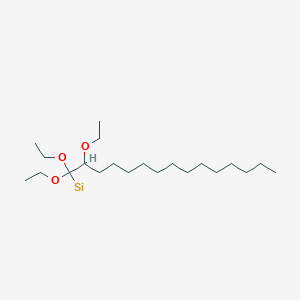
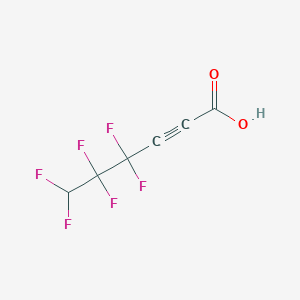
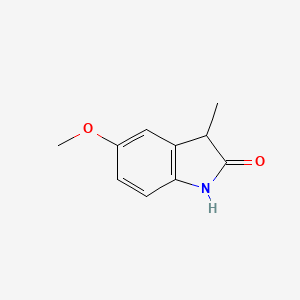
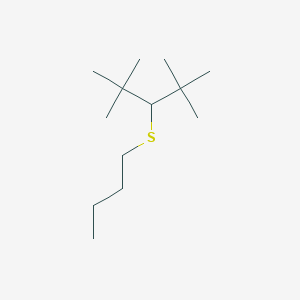

![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
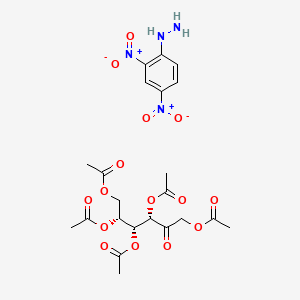
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
